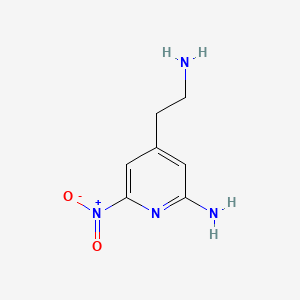
4-(2-Aminoethyl)-6-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-6-nitropyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position and a nitro group at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-nitropyridin-2-amine typically involves the nitration of 2-aminopyridine followed by the introduction of the aminoethyl group. One common method involves the following steps:
Nitration: 2-Aminopyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Aminoethylation: The nitrated product is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Nitration: Large-scale nitration of 2-aminopyridine using industrial nitrating agents.
Continuous Aminoethylation: Continuous flow reactors may be used for the aminoethylation step to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-6-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Typical nucleophiles used in substitution reactions include halides and alkoxides.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 4-(2-Aminoethyl)-2,6-diaminopyridine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-6-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-6-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but lacks the nitro group.
Tyramine: Contains an aminoethyl group but is based on a phenol rather than a pyridine ring.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitro group.
Uniqueness
4-(2-Aminoethyl)-6-nitropyridin-2-amine is unique due to the presence of both an aminoethyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H10N4O2 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-6-nitropyridin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c8-2-1-5-3-6(9)10-7(4-5)11(12)13/h3-4H,1-2,8H2,(H2,9,10) |
Clave InChI |
SCCQVEYIYWSOGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1N)[N+](=O)[O-])CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


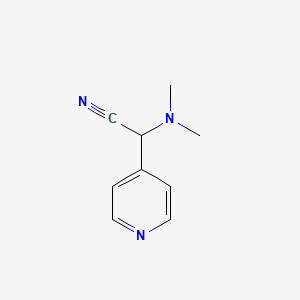
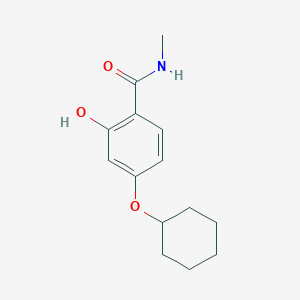

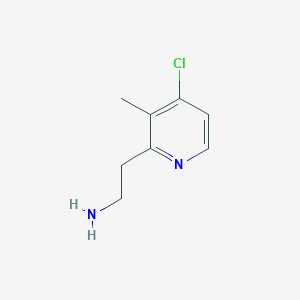
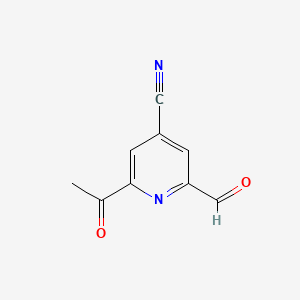
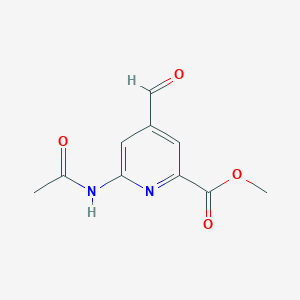
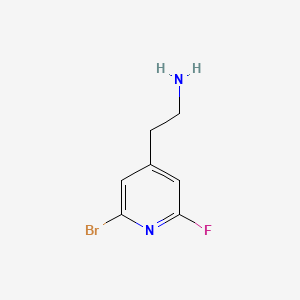
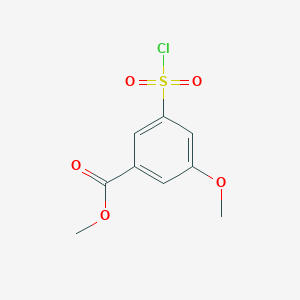

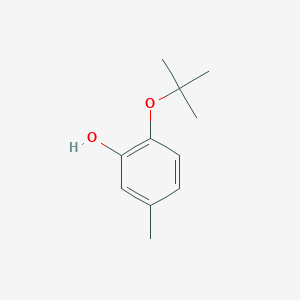
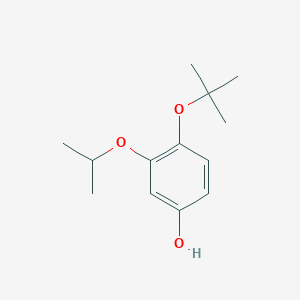

![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)

